molecular formula C15H27NO11 B13406744 methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside CAS No. 85193-95-9

methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside

Cat. No.: B13406744
CAS No.: 85193-95-9
M. Wt: 397.37 g/mol
InChI Key: PKPZITUQXLANSE-ZSCXKYTFSA-N
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Description

Methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside is a complex carbohydrate derivative This compound is notable for its structural composition, which includes both glucopyranosyl and galactopyranosyl units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes, utilizing automated reactors and stringent quality control measures. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This can affect the acetylamino group, potentially converting it to an amine.

    Substitution: This can occur at the hydroxyl or acetylamino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.

    Biology: It serves as a model compound for studying carbohydrate-protein interactions and glycosylation processes.

    Medicine: It is investigated for its potential role in drug delivery systems and as a therapeutic agent in various diseases.

    Industry: It is used in the production of bioactive compounds and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, influencing processes like cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(acetylamino)-5-iodobenzoate: This compound shares the acetylamino group but differs in its aromatic structure.

    Cyanoacetamides: These compounds have similar functional groups but are used primarily in heterocyclic synthesis.

Uniqueness

Methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside is unique due to its dual sugar units and specific glycosidic linkages, which confer distinct biological and chemical properties. Its ability to participate in diverse reactions and applications makes it a valuable compound in various research fields.

Properties

CAS No.

85193-95-9

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-10(21)13(7(4-18)26-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)25-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10-,11+,12-,13-,14+,15+/m1/s1

InChI Key

PKPZITUQXLANSE-ZSCXKYTFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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